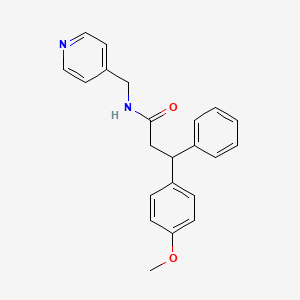![molecular formula C20H25N3O3 B6082764 1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6082764.png)
1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-chloronitrobenzene, the piperidine ring is formed through a series of reactions including nucleophilic substitution and reduction.
Attachment of the Dimethoxyaniline Moiety: The dimethoxyaniline group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine intermediate through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like 1-piperidin-1-yl-3,4-dihydro-isoquinoline share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds such as 2-amino-4-(1-piperidine) pyridine derivatives are also studied for their pharmacological properties.
Uniqueness: 1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-8-7-16(12-19(18)26-2)22-17-6-4-10-23(14-17)20(24)11-15-5-3-9-21-13-15/h3,5,7-9,12-13,17,22H,4,6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHXDLSNONGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[4-(2-hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methyl-methylamino]acetate](/img/structure/B6082694.png)

![(5E)-1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6082713.png)
![4-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B6082717.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6082734.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6082735.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide](/img/structure/B6082737.png)
![4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B6082745.png)
![3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one](/img/structure/B6082751.png)
![2-(1-adamantyl)-N-methyl-N-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]ethanamine](/img/structure/B6082758.png)
![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)
![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)
